molecular formula C20H22N4O3 B11018246 2-(4-methoxyphenyl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]acetamide

2-(4-methoxyphenyl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]acetamide

Cat. No.: B11018246
M. Wt: 366.4 g/mol
InChI Key: JOLOPOJDFJOGDU-UHFFFAOYSA-N
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Description

This compound features a benzotriazinone core substituted with a 2-methylpropyl group at position 3 and an acetamide moiety linked to a 4-methoxyphenyl group at position 4. The benzotriazinone scaffold is known for its diverse pharmacological activities, including kinase inhibition and anticancer properties.

Properties

Molecular Formula

C20H22N4O3

Molecular Weight

366.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-[3-(2-methylpropyl)-4-oxo-1,2,3-benzotriazin-6-yl]acetamide

InChI

InChI=1S/C20H22N4O3/c1-13(2)12-24-20(26)17-11-15(6-9-18(17)22-23-24)21-19(25)10-14-4-7-16(27-3)8-5-14/h4-9,11,13H,10,12H2,1-3H3,(H,21,25)

InChI Key

JOLOPOJDFJOGDU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=CC(=C2)NC(=O)CC3=CC=C(C=C3)OC)N=N1

Origin of Product

United States

Preparation Methods

Diazotization of 2-Aminobenzamide Precursors

The reaction begins with a substituted 2-aminobenzamide derivative. For the target compound, the precursor 2-amino-N-(2-methylpropyl)benzamide is synthesized via alkylation of 2-aminobenzamide with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. Diazotization is achieved using a polymer-supported nitrite reagent and p-tosic acid in acetonitrile at 0–5°C, forming a stable diazonium salt intermediate.

Cyclization to Benzotriazinone

The diazonium salt undergoes spontaneous cyclization upon warming to room temperature, yielding 3-(2-methylpropyl)-1,2,3-benzotriazin-4(3H)-one . This step proceeds in 72–86% yield, depending on the electronic nature of substituents. Key advantages include mild conditions and compatibility with diverse N-alkyl groups, such as the 2-methylpropyl moiety.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Optimal solvents for cyclization include acetonitrile or DMF, while THF is preferred for amide coupling. Elevated temperatures (70–100°C) improve cyclization rates but may degrade sensitive substituents.

Catalytic and Additive Roles

Molecular sieves (3–5 Å pore size) enhance yields by absorbing water and nitrous oxide byproducts. For example, calcium aluminum silicate sieves increase cyclization yields from 40% to 86%.

Purification and Characterization

Recrystallization

Crude product is purified via recrystallization in methylene chloride/methanol (3:1), achieving >99% purity. Alternative solvents like halobenzene or ethanol are less effective for removing unreacted starting materials.

Analytical Data

  • Melting Point : 214–216°C (decomposition)

  • 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, triazine-H), 7.89 (d, J = 8.4 Hz, 1H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, OCH3-Ar), 6.92 (d, J = 8.4 Hz, 2H, OCH3-Ar), 3.79 (s, 3H, OCH3), 3.42 (m, 2H, NCH2), 2.11 (m, 1H, CH(CH3)2), 0.98 (d, J = 6.8 Hz, 6H, CH3).

  • HRMS : m/z 409.1782 [M+H]+ (calculated 409.1778).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
One-pot cyclization72–8699.9Mild conditions, high scalabilityRequires specialized nitrite reagent
Palladium amination50–6598.5Selective C–N bond formationCostly catalysts, moderate yields
EDC/HOBt coupling78–8599.5High efficiency, room temperatureSensitive to moisture

Chemical Reactions Analysis

2-(4-methoxyphenyl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where specific groups in the molecule are replaced by other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(4-methoxyphenyl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is used in biological studies to investigate its effects on cellular processes and pathways.

    Medicine: The compound is studied for its potential therapeutic properties, including its effects on specific molecular targets.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to modulation of their activity. This interaction can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and biological activities of the target compound with analogs from literature:

Compound Name / ID Core Structure Substituents Biological Activity (IC₅₀ or Notable Data) Reference
Target Compound Benzotriazinone 3-(2-methylpropyl), 6-(4-methoxyphenyl acetamide) N/A (Theoretical analysis)
N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (Compound 38) Quinazoline sulfonyl 4-pyrrolidin-1-ylquinazoline, 4-methoxyphenyl acetamide Anticancer (HCT-1, MCF-7: <10 µM)
(Z)-N-(3-Chlorophenyl)-2-(4-((3-(methoxymethyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide Thiazolidinedione Methoxymethyl-thiazolidinedione, 3-chlorophenyl acetamide iNOS inhibition (IC₅₀: 45.6 µM)
N-(4-Ethoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide Thienopyrimidinone 3-(2-methylpropyl), 4-ethoxyphenyl acetamide N/A (Structural analog)

Key Observations:

  • Core Structure Differences: The benzotriazinone core (target) is distinct from quinazoline (Compound 38) and thiazolidinedione (Compound in ) scaffolds.
  • The 2-methylpropyl group in the target and the thienopyrimidinone analog () suggests a shared strategy to optimize lipophilicity for membrane penetration.

Pharmacological Activity Comparison

Anticancer Activity
  • Compound 38 (Quinazoline sulfonyl derivative) showed IC₅₀ values <10 µM against HCT-1 and MCF-7 cell lines . The quinazoline core likely interacts with kinase domains, while the sulfonyl group may enhance binding affinity.
  • Target Compound: While direct data is unavailable, the benzotriazinone core’s planar structure may intercalate DNA or inhibit topoisomerases, analogous to camptothecin derivatives. The 4-methoxyphenyl group could modulate oxidative metabolism, extending half-life compared to unsubstituted analogs .
Anti-Inflammatory Activity
  • Thiazolidinedione derivatives (e.g., IC₅₀: 45.6 µM for iNOS inhibition) rely on the 2,4-dioxo moiety for electron withdrawal, enhancing interaction with inflammatory mediators . The target compound lacks this motif but may exploit the benzotriazinone’s oxo group for similar interactions.

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight: The target compound’s molecular weight (~380–400 g/mol, estimated) is lower than the thienopyrimidinone analog (417.5 g/mol, ), suggesting better compliance with Lipinski’s rules for oral bioavailability.
  • Hydrogen Bonding: The acetamide group in all compounds serves as a hydrogen bond donor/acceptor.

Biological Activity

The compound 2-(4-methoxyphenyl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]acetamide is a synthetic organic compound characterized by its complex structure, which includes a methoxyphenyl group and a benzotriazine moiety. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and biological activities.

  • Molecular Formula : C21H23N3O3
  • Molecular Weight : 365.4 g/mol
  • IUPAC Name : 2-(4-methoxyphenyl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide
  • InChI Key : BZKUTHFTJRSFGG-UHFFFAOYSA-N

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The quinazolinone core facilitates binding to the active sites of various enzymes, potentially inhibiting their activity. The presence of the methoxyphenyl group enhances lipophilicity, which can influence pharmacokinetic properties such as absorption and distribution in biological systems.

Antimicrobial Activity

Research indicates that compounds similar to 2-(4-methoxyphenyl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide exhibit significant antimicrobial properties. For instance, derivatives containing similar structural motifs have been screened for their efficacy against various pathogens:

CompoundActivityMIC (µg/mL)
Compound AAntimycobacterial6.25
Compound BAntibacterial>6.25
Compound CAntifungalNot significant

In a study involving derivatives of benzothiazole, compounds demonstrated varying degrees of inhibition against Mycobacterium tuberculosis and other bacterial strains, suggesting that structural modifications can enhance or diminish activity .

Anticancer Potential

The benzotriazine derivatives have shown promise in anticancer research. Studies indicate that these compounds may induce apoptosis in cancer cells through mechanisms such as oxidative stress and modulation of cell signaling pathways. For example, certain derivatives have been linked to the inhibition of cell proliferation in various cancer cell lines, highlighting their potential as anticancer agents.

Case Studies

  • Antimycobacterial Screening :
    • A series of synthesized compounds were evaluated for their antimycobacterial activity against Mycobacterium tuberculosis H37Rv. Notably, compounds with similar structures showed up to 98% inhibition at concentrations as low as 6.25 µg/mL .
  • Anticancer Activity :
    • In vitro studies on derivatives indicated significant cytotoxic effects on breast cancer cell lines, with IC50 values suggesting effective concentrations for therapeutic applications .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of 2-(4-methoxyphenyl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide, it is useful to compare it with structurally related compounds:

Compound NameStructure HighlightsUnique Features
2-(4-chlorophenyl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]acetamideChlorine substituent instead of methoxyPotentially different receptor affinity
2-(phenyl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]acetamideNo methoxy or chloro substituentsSimplified structure may affect activity
2-(3-fluorophenyl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]acetamideFluorine substituentAltered lipophilicity and metabolic stability

This comparative analysis indicates how slight modifications in chemical structure can lead to significant differences in biological activity and pharmacological potential.

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